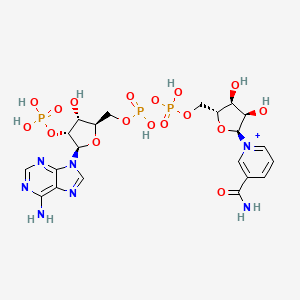

alpha-NADP(+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

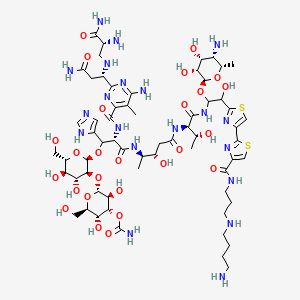

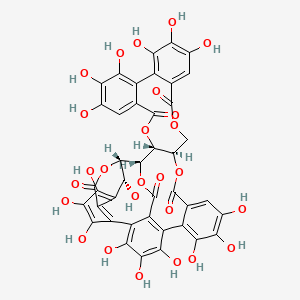

Alpha-NADP(+) is a nicotinamide dinucleotide that is NADP(+) in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an alpha-NADP(3-).

Applications De Recherche Scientifique

Enzymatic Role in NAD(+) Biosynthesis : Nicotinamide mononucleotide adenylyltransferase (NMN AT) plays a vital role in NAD(+) biosynthesis, an essential cofactor involved in cell metabolism. The enzyme catalyzes the condensation of nicotinamide mononucleotide and ATP, yielding NAD(+) and pyrophosphate (D'Angelo et al., 2000).

Catalytic Mechanism of Isocitrate Dehydrogenase (IDH) : NADP(+) dependent IDH is part of a family of α-hydroxyacid oxidative β-decarboxylases, playing a significant role in cellular metabolism. Structural studies have revealed details of the induced fit needed for catalysis, offering insights into the enzyme's functionality (Gonçalves et al., 2012).

Genetically Encoded Biosensor for NADP(+) Detection : A biosensor has been developed to track NADP(+) concentration in living cells, utilizing a Förster resonance energy transfer (FRET) pair. This sensor demonstrates the dynamic nature of NADP(+) concentration in cellular contexts (Zhao et al., 2016).

Role in Aging and Disease : NAD(+) and its derivatives, including NADP(+), are implicated in various age-associated pathologies. Research suggests that restoring NAD(+) levels can counteract diseases of aging, including neurodegenerative diseases (Imai & Guarente, 2014).

Modulation of Longevity : The NAD(+)/Sirtuin pathway, involving NADP(+), has been shown to influence longevity through activation of mitochondrial UPR and FOXO signaling. Augmenting mitochondrial stress signaling through modulation of NAD(+) levels has been suggested as a target to improve mitochondrial function (Mouchiroud et al., 2013).

Oxidative Stress and NAD+ Metabolism in Human Tissue : Studies have shown age-associated changes in oxidative stress and NAD+ metabolism, highlighting NADP(+) as an essential component in these processes. Hyperactivation of PARP due to oxidative damage in DNA during aging may lead to increased NAD+ catabolism in human tissue (Massudi et al., 2012).

Roles in Energy Transduction and Biosynthetic Processes : NAD and NADP are vital in metabolic conversions and cellular defense systems. Their oxidized forms, NAD+ and NADP+, are crucial elements of regulatory pathways, playing roles in ADP-ribosylation reactions, protein deacetylation, and intracellular calcium signaling (Pollak et al., 2007).

Energy Dissipation and Photochemical Activity in Photosystem I : NADP(+) induces quenching of chlorophyll fluorescence and reversible conformational changes in photosystem I, influencing energy dissipation and photochemical activity. This mechanism may increase the turnover rate of PSI under various conditions (Rajagopal et al., 2003).

Propriétés

Nom du produit |

alpha-NADP(+) |

|---|---|

Formule moléculaire |

C21H29N7O17P3+ |

Poids moléculaire |

744.4 g/mol |

Nom IUPAC |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

Clé InChI |

XJLXINKUBYWONI-OPDHFMQKSA-O |

SMILES isomérique |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

SMILES canonique |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)

![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)